molecular formula C16H24N2O3 B8539361 Tert-butyl 4-[hydroxy(pyridin-4-yl)methyl]piperidine-1-carboxylate

Tert-butyl 4-[hydroxy(pyridin-4-yl)methyl]piperidine-1-carboxylate

Cat. No.: B8539361
M. Wt: 292.37 g/mol
InChI Key: IUEYNOHMWARYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[hydroxy(pyridin-4-yl)methyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 4-[hydroxy(pyridin-4-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-6-13(7-11-18)14(19)12-4-8-17-9-5-12/h4-5,8-9,13-14,19H,6-7,10-11H2,1-3H3

InChI Key

IUEYNOHMWARYBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=NC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the above alcohol (610 mg, 1.6 mmol) in MeOH (5 mL) in a Parr flask was added 10% Pd/C (100 mg) under N2. The mixture was hydrogenated at room temperature under 1.5 atm H2 for 1 h. 3N NaOH (5 mL) was added and the mixture was extracted with CHCl3 (20 mL×2). The solution was filtered through a short pad of Celite® to give the 4-(hydroxy-pyridin-4-yl-methyl)-piperidine-1-carboxylic acid tert-butyl ester (380 mg, 81%) as a colourless oil.
Quantity
610 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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